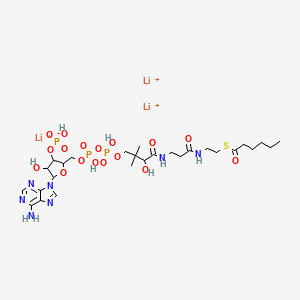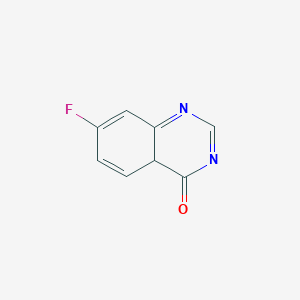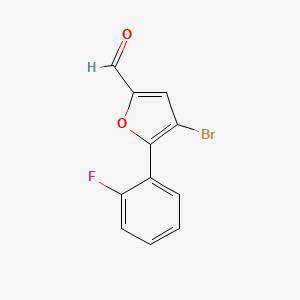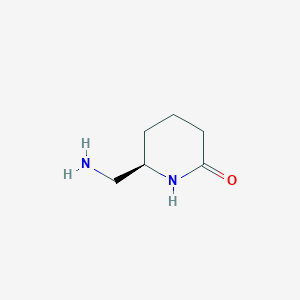![molecular formula C17H15ClO4 B12280341 methyl 4-[(3-acetyl-4-chlorophenoxy)methyl]benzoate](/img/structure/B12280341.png)
methyl 4-[(3-acetyl-4-chlorophenoxy)methyl]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-[(3-acetyl-4-chlorophenoxy)methyl]benzoate is an organic compound with a complex structure that includes a benzoate ester, an acetyl group, and a chlorophenoxy moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(3-acetyl-4-chlorophenoxy)methyl]benzoate typically involves multiple steps, including esterification and nucleophilic substitution reactions. One common method involves the reaction of 4-chlorophenol with acetyl chloride to form 3-acetyl-4-chlorophenol. This intermediate is then reacted with methyl 4-bromomethylbenzoate under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Methyl 4-[(3-acetyl-4-chlorophenoxy)methyl]benzoate can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
科学的研究の応用
Methyl 4-[(3-acetyl-4-chlorophenoxy)methyl]benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of methyl 4-[(3-acetyl-4-chlorophenoxy)methyl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules. The chlorophenoxy moiety can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets.
類似化合物との比較
Similar Compounds
- Methyl 4-[(3-chlorophenoxy)methyl]benzoate
- Methyl 4-[(3-acetylphenoxy)methyl]benzoate
- Methyl 4-[(4-chlorophenoxy)methyl]benzoate
Uniqueness
Methyl 4-[(3-acetyl-4-chlorophenoxy)methyl]benzoate is unique due to the presence of both an acetyl group and a chlorophenoxy moiety, which confer distinct chemical properties and reactivity
特性
分子式 |
C17H15ClO4 |
|---|---|
分子量 |
318.7 g/mol |
IUPAC名 |
methyl 4-[(3-acetyl-4-chlorophenoxy)methyl]benzoate |
InChI |
InChI=1S/C17H15ClO4/c1-11(19)15-9-14(7-8-16(15)18)22-10-12-3-5-13(6-4-12)17(20)21-2/h3-9H,10H2,1-2H3 |
InChIキー |
ITPIJLWAJXIQBG-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C(C=CC(=C1)OCC2=CC=C(C=C2)C(=O)OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Iodobicyclo[1.1.1]pentane](/img/structure/B12280259.png)
![2-[4-(2,2-difluoro-12-thiophen-2-yl-1,3-diaza-2-boranuidatricyclo[7.3.0.03,7]dodeca-5,7,9,11-tetraen-4-yl)phenoxy]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]acetamide](/img/structure/B12280269.png)

![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(5-nitro-1,3-benzothiazol-2-yl)sulfanyl]ethanone](/img/structure/B12280272.png)



![Benzyl 3,8-diazabicyclo[4.2.0]octane-8-carboxylate](/img/structure/B12280306.png)
![(3S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-3-carboxylic acid](/img/structure/B12280311.png)
![(2Z)-1,3,3-trimethyl-2-[(2Z)-2-[2-phenyl-3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indole;tetrafluoroborate](/img/structure/B12280312.png)

![Hexahydro-1H-cyclopenta[c]furan-1-one](/img/structure/B12280320.png)


